Sulfuryl fluoride

Overview

Description

Sulfuryl fluoride (SO₂F₂) is a colorless, odorless inorganic acid halide gas with a molecular weight of 102.06 g/mol . It is non-corrosive to metals, thermally stable up to 400°C when dry, and soluble in organic solvents like ethanol and toluene . Developed in the 1950s as a fumigant, this compound is commercially produced under trade names such as ProFume and Vikane . Its primary applications include structural fumigation for termites, soil treatment for pathogens, and quarantine pest control in agricultural and industrial settings .

Preparation Methods

Traditional Fluorination Methods

Early methods for synthesizing sulfuryl fluoride relied on single-step fluorination reactions using sulfuryl chloride (SO₂Cl₂) and fluorinating agents such as potassium hydrogen fluoride (KHF₂) or potassium monofluoride (KF). These reactions typically occurred in polar solvents, producing a mixture of this compound (SO₂F₂) and sulfuryl chloride fluoride (SO₂ClF) as the primary products. For instance, a 1981 study documented a 40% yield of SO₂ClF and a 20% yield of SO₂F₂ under ambient conditions . The limited selectivity and yield of these methods necessitated complex purification processes, hindering industrial adoption.

Two-Stage Fluorination Process

The most significant advancement in this compound synthesis is the two-stage fluorination method , which dramatically improves yield and purity. This approach, patented by CN103864022A, involves sequential reactions to maximize fluorine substitution while minimizing byproducts .

First-Stage Fluorination

In the first reactor, sulfuryl chloride reacts with anhydrous potassium fluoride (KF) in the presence of a polar non-protonic solvent (e.g., acetonitrile, dimethylformamide) and an organic amine catalyst (e.g., triethylamine). Key parameters include:

-

Temperature : 40–90°C during reagent addition, rising to 50–150°C post-addition.

-

Pressure : 1–10 atm to enhance reaction kinetics.

-

Molar Ratios : SO₂Cl₂:KF = 1:2–1:25; catalyst:SO₂Cl₂ = 0.001:1–0.05:1.

The reaction proceeds via a fluorine-chlorine exchange mechanism, yielding gaseous SO₂F₂ (70–90%) and SO₂ClF (10–30%) .

Reaction Equation :

2\text{Cl}2 + \text{KF} \rightarrow \text{SO}2\text{F}2 + \text{SO}_2\text{ClF} \quad \text{(1)}

Second-Stage Fluorination

The gaseous intermediates from the first stage are sparged through a second reactor containing fresh KF suspended in solvent. This step converts residual SO₂ClF into SO₂F₂:

Reaction Equation :

2\text{ClF} + \text{KF} \rightarrow \text{SO}2\text{F}_2 \quad \text{(2)}

After condensation, the final product achieves >99.8% purity with a combined yield of 98–99% across both stages .

Reaction Optimization and Experimental Data

The two-stage process has been validated through multiple experimental trials, as summarized in Table 1.

Table 1: Performance of Two-Stage Fluorination Under Varied Conditions

| Example | Solvent | Catalyst | Temp. (°C) | Pressure (atm) | SO₂F₂ Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetonitrile | Triethylamine | 60–70 | 1–10 | 99.8 | 99 |

| 3 | Ethyl Acetate | Trimethylamine | 50–55 | 1–5 | 97.3 | 97 |

| 4 | Acetonitrile | Triethylamine | 70–75 | 1–10 | 99.0 | 98 |

| 5 | Ethyl Acetate | Tributylamine | 65–70 | 1–5 | 98.7 | 98 |

Data derived from CN103864022A .

Key findings include:

-

Solvent Impact : Acetonitrile outperforms ethyl acetate in purity due to better KF dispersion.

-

Catalyst Efficiency : Triethylamine enhances reaction rates compared to bulkier amines.

-

Temperature Control : Maintaining 60–70°C minimizes side reactions and energy costs.

Advantages Over Conventional Methods

The two-stage fluorination process addresses critical limitations of earlier approaches:

Chemical Reactions Analysis

Halogen Exchange

Reaction of sulfuryl chloride (SO₂Cl₂) with potassium fluoride (KF) in the presence of a catalyst (e.g., SbCl₅):This method yields high-purity SO₂F₂ under controlled conditions .

Direct Fluorination of Sulfur Dioxide

Reaction of sulfur dioxide with fluorine gas:This exothermic reaction requires careful temperature regulation (35–180°C) to avoid side products .

Thermal Decomposition of Metal Fluorosulfonates

Heating barium fluorosulfonate:This reaction proceeds at 180°C and is used for laboratory-scale synthesis .

Hydrolysis Reactions

This compound exhibits slow hydrolysis in water but reacts rapidly under basic conditions:

Kinetics of Hydrolysis

| pH | Rate Constant (s⁻¹) | Half-Life (hours) |

|---|---|---|

| 5.9 | 74 | |

| 7.0 | 7.0 | |

| 8.3 | 0.16 | |

| Data from Cady and Misra (1974) . |

Reactions with Nucleophiles

SO₂F₂ reacts with alcohols, amines, and other nucleophiles to form fluorosulfates or sulfamoyl fluorides:

Alcohols

In the presence of a base (e.g., pyridine):This reaction is used to synthesize alkyl fluorosulfates, which are intermediates in organic chemistry .

Ammonia

Reaction with ammonia yields sulfamide derivatives:This pathway is critical for producing agrochemical precursors .

Thermal Decomposition

SO₂F₂ is thermally stable up to 400°C in dry conditions . Above this temperature, it decomposes into sulfur trioxide and fluorine radicals:This decomposition is exploited in high-temperature industrial processes .

Atmospheric Reactions

SO₂F₂ is highly persistent in the atmosphere due to its low reactivity with common oxidants:

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Lifetime (Years) |

|---|---|---|

| OH Radicals | >300 | |

| Ozone (O₃) | >1,000 | |

| Chlorine Atoms | >10,000 | |

| Data from Dillon et al. (2008) and Papadimitriou et al. (2006) . |

The primary atmospheric sink is oceanic hydrolysis, with a global lifetime estimated at 36–40 years .

Reaction with Metals

Scientific Research Applications

Fumigation and Pest Control

Sulfuryl fluoride is primarily recognized for its role as a structural fumigant insecticide. It effectively targets pests such as drywood termites, rodents, and various wood-boring beetles. The following table summarizes its applications in pest management:

| Application | Target Pests | Effectiveness |

|---|---|---|

| Structural Fumigation | Drywood termites, powderpost beetles | Highly effective; non-specific mode of action |

| Quarantine Treatments | Wood products, industrial machinery | Essential for international trade compliance |

| Postharvest Food Protection | Various stored products | Prevents infestations during storage |

Case Study: Termite Control

A significant application of this compound is in controlling drywood termites. Research indicates that this compound effectively eradicates termite populations within structures, making it a preferred alternative to methyl bromide, which was phased out due to its environmental impact. In field trials, this compound fumigation successfully eliminated termite infestations in residential buildings, demonstrating its efficacy and safety when applied correctly .

Chemical Synthesis

In addition to its pest control applications, this compound serves as a reagent in organic synthesis. Its relatively inert nature allows it to participate in various chemical transformations:

- Electrophilic Reactions: SO₂F₂ acts as an electrophile in reactions with nucleophiles, facilitating the synthesis of fluorinated compounds.

- Fluorination Agent: It is used to introduce fluorine into organic molecules, enhancing their biological activity and stability.

Research Insights

Recent studies have highlighted novel methodologies utilizing this compound in chemical reactions. For instance, it has been employed in the synthesis of fluorinated pharmaceuticals and agrochemicals, showcasing its importance in developing new chemical entities .

Environmental Impact and Safety

While this compound is effective for pest control and chemical synthesis, its environmental impact is a concern due to its classification as a potent greenhouse gas. Regulatory bodies have established guidelines to mitigate its release into the atmosphere. Long-term studies indicate that at permissible exposure levels (30 ppm or lower), this compound does not pose significant health risks to humans or animals .

Health Studies

Research has shown that exposure to this compound at levels below regulatory limits does not result in adverse health effects. In studies involving rats and rabbits, no significant developmental or reproductive issues were observed at concentrations up to 75 ppm . However, higher concentrations have been associated with respiratory issues and other health concerns.

Mechanism of Action

Velsecorat exerts its effects by selectively binding to the glucocorticoid receptor in the lungs. This binding activates the receptor, leading to the suppression of airway inflammation and the associated late asthmatic response. The molecular targets and pathways involved include the glucocorticoid receptor and various downstream signaling pathways that regulate inflammation and immune responses .

Comparison with Similar Compounds

Sulfuryl fluoride is often compared to other fumigants and sulfur-based compounds. Below is a detailed analysis of its properties, efficacy, and environmental/health impacts relative to key alternatives.

This compound vs. Methyl Bromide (CH₃Br)

Key Findings :

- This compound is a preferred alternative to methyl bromide due to its lack of ozone-depleting properties .

This compound vs. Phosphine (PH₃)

Key Findings :

- This compound acts faster but requires meticulous post-application aeration to mitigate health risks .

- Phosphine’s flammability and resistance issues make this compound preferable in controlled environments.

This compound vs. Carbon Dioxide (CO₂)

Key Findings :

This compound vs. Sulfuryl Chloride (SO₂Cl₂)

Key Findings :

- This compound’s stability in water makes it suitable for fumigating moisture-sensitive materials .

- Its role in SuFEx click chemistry highlights its versatility in pharmaceutical synthesis .

Data Tables

Table 1: Environmental and Health Profiles of Fumigants

Table 2: Efficacy Against Pests

Research and Regulatory Considerations

- Environmental Persistence : this compound’s sorption/desorption on household materials can lead to indoor air rebound, necessitating extended aeration times .

- Regulatory Gaps : Despite EPA approval, inconsistent monitoring of post-fumigation clearance levels remains a concern .

- Innovative Uses: Its application in SuFEx chemistry enables rapid synthesis of sulfonyl fluorides for drug development .

Biological Activity

Sulfuryl fluoride (SF), a colorless gas, is primarily used as a fumigant for pest control, particularly for termites and other wood-boring insects. Its biological activity encompasses a range of effects on various organisms, including mammals, insects, and fungi. This article reviews the biological activity of this compound, highlighting its toxicological profile, mechanisms of action, and applications in pest management.

This compound is classified as a sulfonyl fluoride compound. Its electrophilic nature allows it to interact with nucleophilic sites in biological molecules, particularly proteins. This reactivity is significant in its application as a chemical probe in biological studies. Sulfonyl fluorides can modify reactive amino acid residues such as serine, cysteine, and lysine, leading to inhibition of enzymatic activity and disruption of cellular functions .

Acute Toxicity

This compound exhibits high acute toxicity in various animal models. The lethal concentration for 50% of the population (LC50) varies depending on the exposure duration and species:

- Rats : 3020-3730 ppm for 1-hour exposure; 991-1500 ppm for 4-hour exposure.

- Mice : LC50 >400 ppm to 660 ppm for 4-hour exposure .

Symptoms of acute exposure include tremors, lethargy, respiratory distress, and convulsions. Histopathological examinations reveal significant damage to the brain, respiratory system, and kidneys following repeated exposures .

Chronic Toxicity

Chronic exposure studies indicate that the primary target organs are the brain and respiratory tract. In rats exposed to this compound over extended periods (up to two years), notable findings included:

- Brain lesions characterized by vacuolation.

- Respiratory inflammation and kidney hyperplasia.

- Reduced body weight in offspring during developmental studies .

Human Exposure Incidents

A notable case involved a family exposed to this compound after home fumigation for termites. Symptoms included nausea, vomiting, and altered mental status in one child. This incident underscores the potential for severe health impacts when safety protocols are not adhered to during fumigation processes .

Efficacy in Pest Control

This compound has been shown to effectively control termite populations comparable to methyl bromide. In controlled studies, SF demonstrated excellent permeability through wood materials, achieving 100% mortality in targeted pest species under specified conditions .

Applications in Chemical Biology

This compound's reactivity has made it a valuable tool in chemical biology. It has been utilized as a probe for studying protein interactions and enzyme activities. For instance, fatty acyl sulfonyl fluorides have been developed to profile fatty acid-associated proteins by covalently modifying serine residues critical for their function .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing both its role as a potent fumigant and its utility in chemical biology research. While effective for pest control, its high toxicity necessitates careful handling and adherence to safety guidelines to prevent adverse health effects.

| Aspect | Details |

|---|---|

| Chemical Class | Sulfonyl Fluoride |

| Acute Toxicity (LC50) | Rats: 3020-3730 ppm (1h); Mice: >400 ppm (4h) |

| Chronic Effects | Brain vacuolation, respiratory inflammation |

| Applications | Pest control, chemical probes in biological research |

| Notable Incidents | Human poisoning cases post-fumigation |

Properties

IUPAC Name |

sulfuryl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2O2S/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTWBSRJZRCYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

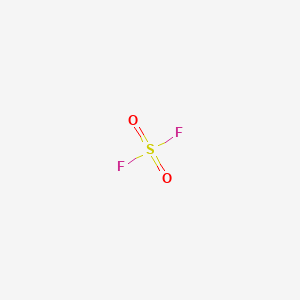

O=S(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2SO2, SO2F2, F2O2S | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfuryl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfuryl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | sulfuryl difluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfuryl_difluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034945 | |

| Record name | Sulfuryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfuryl fluoride appears as a colorless odorless gas. Shipped as a liquefied gas under its own vapor pressure. Noncombustible. Heavier than air. Very toxic by inhalation. Contact with the unconfined liquid can cause frostbite. Prolonged exposure to heat can cause containers to rupture violently and rocket. Used as an insecticide fumigant in wooden structures to control termites and wood-infesting beetles, and used in organic synthesis., Colorless, odorless gas. [insecticide/fumigant] [Note: Shipped as a liquefied compressed gas.] [NIOSH], COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS., Colorless, odorless gas., Colorless, odorless gas. [insecticide/fumigant] [Note: Shipped as a liquefied compressed gas.] | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuryl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-68 °F at 760 mmHg (NIOSH, 2023), -55.38 °C, -55.3 °C, -68 °F | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.2 % at 32 °F (NIOSH, 2023), 4-5 ml gas/100 ml water; 24-27 ml gas/100 ml alc; 136-138 ml gas/100 ml carbon tetrachloride; 210-220 ml gas/100 ml toluene, SLIGHTLY SOL IN ALKALIS, MISCIBLE WITH METHYL BROMIDE; SPARINGLY SOL IN MOST ORG SOLVENTS, In ethanol 0.24 to 0.27 L/L; in toluene 2.1 to 2.2 L/L; in carbon tetrachloride 1.36 to I.38 L/L, For more Solubility (Complete) data for SULFURYL FLUORIDE (6 total), please visit the HSDB record page., Solubility in water, ml/100ml: 4-5 (soluble), (32 °F): 0.2% | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

3.72 G/L (GAS), 1.7 G/L (LIQ), Density = 4.172 g/L, 3.72 g/l, 3.72(relative gas density) | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 3.5 (Air= 1), Relative vapor density (air = 1): 3.5, 3.72 | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

15.8 atm at 70 °F (NIOSH, 2023), Vapor pressure = 9150 mm Hg at 50 °F (10 °C), 1.7X10+6 Pa at 21 °C (12.8 mm Hg at 21.1 °C), Vapor pressure, kPa at 21.1 °C: 1700, 15.8 atm at 70 °F, (70 °F): 15.8 atm | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas [Note: shipped as a liquified compressed gas] | |

CAS No. |

2699-79-8 | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2699-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuryl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002699798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuryl fluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfuryl-fluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfuryl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuryl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFURYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B59K7U6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WT4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-212 °F (NIOSH, 2023), -135.82 °C, -135.8 °C, -212 °F | |

| Record name | SULFURYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1562 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFURYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFURYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFURYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/334 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfuryl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0581.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.